molecular formula C15H18N4O5S2 B2900949 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 877648-70-9

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2900949
CAS No.: 877648-70-9
M. Wt: 398.45
InChI Key: MFEJUCVZJJOXSL-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a synthetic organic compound that features a complex structure combining a 1,2,4-triazine ring with a benzoate ester. This compound exhibits unique chemical properties due to its diverse functional groups, making it a subject of interest in various scientific fields including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves multiple steps starting from commercially available precursors. Here is a generalized synthetic route:

  • Formation of 1,2,4-triazine core:

    • Initial condensation of appropriate precursors like hydrazine derivatives and formyl or acyl compounds under acidic or basic conditions to form the triazine ring.

    • Introduction of the 6-methyl and 3-(methylthio) groups through substitution reactions, typically employing methyl iodide and thiol compounds in the presence of a base.

  • Ester Formation:

    • Synthesis of the benzoate ester involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoic acid with an appropriate alcohol or via transesterification methods.

  • Final Coupling:

    • The triazine core and the benzoate ester are coupled using suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production often scales up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis can enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation reactions, often with agents like potassium permanganate or hydrogen peroxide, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction with agents like lithium aluminum hydride can yield corresponding alcohols or amines.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic media.

  • Reduction: Lithium aluminum hydride, sodium borohydride in ether or alcohol solvents.

  • Substitution: Alkyl halides, sulfonating agents in the presence of bases or acids.

Major Products

  • Sulfoxides and sulfones: from oxidation reactions.

  • Alcohols and amines: from reduction processes.

  • Substituted esters: and other derivatives through nucleophilic or electrophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as a catalyst or catalytic precursor in organic synthesis.

  • Reactivity Studies: Its diverse functional groups make it a model compound for studying reactivity and mechanism of various chemical transformations.

Biology

  • Drug Design:

  • Biochemical Probes: Used in the development of probes for studying enzyme activity or metabolic pathways.

Medicine

  • Therapeutic Potential: Investigated for potential therapeutic effects, possibly involving enzyme inhibition or receptor modulation.

Industry

  • Material Science: Role in the synthesis of novel materials with specific properties.

  • Agrochemicals: Component in the development of new agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate exerts its effects typically involves interactions at the molecular level:

  • Molecular Targets: Enzyme active sites, cellular receptors, or nucleic acids.

  • Pathways: Modulation of biochemical pathways, inhibition of specific enzymes, or interference with signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-benzenesulfonate

  • (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylcarbamoyl)benzoate

  • 4-(N,N-dimethylsulfamoyl)benzyl 6-methyl-3-(methylthio)-5-oxo-1,2,4-triazine-4-carboxylate

Uniqueness

The unique combination of the 1,2,4-triazine ring with the benzoate ester and the N,N-dimethylsulfamoyl group imparts distinctive chemical and biological properties to (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate, making it stand out from its analogs.

This compound’s synthesis, reactivity, and applications highlight its versatility and significance in scientific research and industrial applications.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-10-13(20)19(15(25-4)17-16-10)9-24-14(21)11-5-7-12(8-6-11)26(22,23)18(2)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEJUCVZJJOXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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